molecular formula C9H8F3NO4S B8785977 4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid

4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid

Cat. No.: B8785977
M. Wt: 283.23 g/mol
InChI Key: CWFVRENNVRQCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoic acid core with a trifluoroethylamino sulfonyl group attached, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with trifluoroethylamine and sulfonyl chloride under controlled conditions. The process may include steps such as:

    Nitration: of benzoic acid to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Sulfonylation: using sulfonyl chlorides to attach the sulfonyl group.

    Trifluoroethylation: to introduce the trifluoroethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoic acid core or the trifluoroethylamino group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoic acid derivatives.

Scientific Research Applications

4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethylamino group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The sulfonyl group may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but differs in the position and nature of the amino group.

    Benzoic acid, 4-[(2,2,2-trifluoroethyl)amino]-: Similar structure but lacks the sulfonyl group.

Uniqueness

4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid is unique due to the presence of both the trifluoroethylamino and sulfonyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8F3NO4S

Molecular Weight

283.23 g/mol

IUPAC Name

4-(2,2,2-trifluoroethylsulfamoyl)benzoic acid

InChI

InChI=1S/C9H8F3NO4S/c10-9(11,12)5-13-18(16,17)7-3-1-6(2-4-7)8(14)15/h1-4,13H,5H2,(H,14,15)

InChI Key

CWFVRENNVRQCSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.